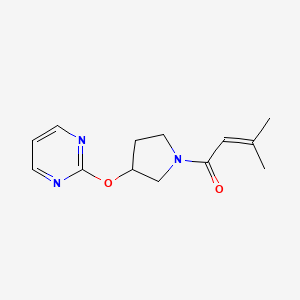

3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one

描述

3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a synthetic organic compound characterized by a pyrrolidine ring substituted at the 3-position with a pyrimidin-2-yloxy group and a but-2-en-1-one moiety. This structural motif is often explored in medicinal chemistry for its ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or hydrophobic interactions.

属性

IUPAC Name |

3-methyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-10(2)8-12(17)16-7-4-11(9-16)18-13-14-5-3-6-15-13/h3,5-6,8,11H,4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKXAPSMQZEJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCC(C1)OC2=NC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidin-2-yloxy group through nucleophilic substitution reactions. The final step often involves the formation of the but-2-en-1-one moiety through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions

3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolidine or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

科学研究应用

Overview

3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article provides a comprehensive overview of its applications in scientific research, particularly in chemistry and biology, along with documented case studies and data tables.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with specific molecular targets, such as enzymes or receptors, making it a candidate for drug development.

Case Study:

A study highlighted the compound's role as an inhibitor in enzymatic pathways related to metabolic disorders. The mechanism of action involves binding to the active site of target enzymes, thereby modulating their activity and influencing metabolic pathways.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | Corresponding ketones | Mild oxidizing agents |

| Reduction | Alcohols or amines | Catalytic hydrogenation |

| Substitution | New functionalized derivatives | Nucleophilic substitution |

Biological Studies

In biological research, this compound is utilized to explore enzyme interactions and metabolic pathways. Its ability to modulate biological functions makes it significant for studying disease mechanisms.

Case Study:

Research demonstrated that the compound could inhibit specific enzymes involved in cancer cell proliferation. The study provided insights into its potential use as an anti-cancer agent by disrupting the signaling pathways that promote tumor growth.

Industrial Applications

The compound's unique properties make it suitable for industrial applications, particularly in the development of advanced materials such as polymers and nanomaterials. Its reactivity allows for the incorporation into composite materials that exhibit enhanced mechanical properties.

作用机制

The mechanism of action of 3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

相似化合物的比较

Pyrrolidine Derivatives with Aromatic Substituents

- 3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one: Features a pyrrolidine ring with a pyrimidine-2-yloxy group and a conjugated enone system.

- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): Contains a pyridine ring with a pyrrolidine substituent and a methoxy group. The acetyl group (ethanone) is less conjugated than the enone system in the target compound .

- 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (): Shares a pyrrolidine scaffold but incorporates a fluorinated phenyl group and a pyrazolo-pyrimidine core, highlighting its design for kinase inhibition .

Functional Group Comparison

Molecular Properties

Key Observations :

- The target compound has a higher molecular weight than simpler pyridine derivatives due to the pyrimidine and enone groups.

- The tert-butyldimethylsilyl (TBDMS) group in analogs () increases steric bulk and hydrophobicity compared to the pyrimidin-2-yloxy substituent .

Research Findings and Gaps

- Synthesis and Characterization: No direct data on the target compound’s synthesis or crystallography is provided.

- Biological Activity : While pyrrolidine-pyrimidine derivatives () show anticancer activity via TRK kinase inhibition, the target compound’s pharmacological profile remains unstudied .

- Comparative Stability: The enone system may confer susceptibility to nucleophilic attack compared to silyl-protected analogs (), necessiting stability studies.

生物活性

3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound, drawing from various research studies and reviews.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a pyrimidin-2-yloxy group, contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including:

- Preparation of the Pyrrolidine Ring : This is often achieved through cyclization reactions.

- Nucleophilic Substitution : The introduction of the pyrimidin-2-yloxy group is accomplished via nucleophilic substitution reactions.

- Formation of the Butenone Moiety : The final step usually involves aldol condensation or similar methods to create the but-2-en-1-one structure.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment and other therapeutic areas.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies suggest that it may inhibit various cancer cell lines through mechanisms such as:

- Inhibition of Growth Factors : Targeting specific growth factors involved in tumor proliferation.

- Enzyme Inhibition : Interacting with enzymes critical for cancer cell survival, such as thymidylate synthase and histone deacetylases (HDAC) .

Table 1: Anticancer Activity Summary

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 5.0 | Inhibition of HDAC |

| Study B | A549 (Lung Cancer) | 10.0 | Growth factor inhibition |

| Study C | HeLa (Cervical Cancer) | 8.5 | Enzyme inhibition |

Other Biological Activities

Beyond anticancer effects, the compound may also possess:

- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various bacterial strains.

- Anti-inflammatory Properties : It may modulate inflammatory pathways, which is crucial in chronic diseases.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets:

- Molecular Docking Studies : These studies reveal how the compound binds to target proteins, providing insights into its mechanism at the molecular level.

- Structure-Activity Relationship (SAR) : Variations in chemical structure can lead to significant differences in biological activity, emphasizing the importance of specific functional groups .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A study demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer.

- Case Study 2 : Another investigation showed its potential as an adjunct therapy in combination with existing chemotherapeutics, enhancing overall efficacy while reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。